molecular formula C20H30N2O5S B574225 Metolachlor mercapturate CAS No. 159956-64-6

Metolachlor mercapturate

Cat. No.: B574225
CAS No.: 159956-64-6
M. Wt: 410.529
InChI Key: HEFXMEPCHCUHDE-JRZJBTRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Metolachlor mercapturate is a major mercapturic acid metabolite of the widely used chloroacetamide herbicide, metolachlor. Mercapturates are formed in the body as end-products of the glutathione pathway, which serves to detoxify and eliminate electrophilic compounds . Research has established this compound as a specific and relevant biomarker of exposure in humans . Its measurement in urine provides a valuable tool for the biological monitoring of occupational exposure in agricultural workers and herbicide applicators, allowing for a non-invasive assessment of internal dose . Studies utilizing immunoassays and chromatographic techniques have successfully detected and quantified this metabolite in the urine of custom applicators during spraying seasons, confirming its utility in exposure assessment studies . The parent herbicide, metolachlor, is a selective herbicide used to control grasses and annual weeds in crops like corn and soybeans . While its mechanism of action in plants involves inhibition of protein synthesis, studies on non-target organisms, such as human liver cells, suggest that low-level exposure can alter cell cycle progression . The molecular formula of this compound is C20H30N2O5S, and its molecular weight is 410.53 g/mol . It is assigned the CAS Registry Number 159956-64-6 . This product is labeled "For Research Use Only" (RUO). This designation means it is intended solely for utilization in fundamental scientific research, pharmaceutical research, and the in-house development of laboratory tests for research purposes . It is not intended for use in diagnostic procedures, patient management, or any other clinical application. This product is not for human or veterinary diagnostic use, therapeutic use, or personal consumption.

Properties

IUPAC Name

(2R)-2-acetamido-3-[2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoethyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5S/c1-6-16-9-7-8-13(2)19(16)22(14(3)10-27-5)18(24)12-28-11-17(20(25)26)21-15(4)23/h7-9,14,17H,6,10-12H2,1-5H3,(H,21,23)(H,25,26)/t14?,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFXMEPCHCUHDE-JRZJBTRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CSCC(C(=O)O)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CSC[C@@H](C(=O)O)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Metolachlor mercapturate can be synthesized by reacting metolachlor with N-acetylcysteine. The reaction typically involves dissolving metolachlor and N-acetylcysteine in pyridine and incubating the mixture at room temperature for 24 hours. The resulting product is then purified using solid-phase extraction techniques .

Industrial Production Methods: The use of solid-phase extraction and high-performance liquid chromatography (HPLC) is common for purification and analysis .

Chemical Reactions Analysis

Types of Reactions: Metolachlor mercapturate primarily undergoes hydrolytic and reductive dechlorination reactions. These reactions are facilitated by microbial degradation in the environment, particularly in soil and water .

Common Reagents and Conditions:

    Hydrolytic Reactions: Water and microbial enzymes are the primary agents.

    Reductive Dechlorination: Reducing agents and microbial activity play a crucial role.

Major Products Formed: The major products formed from the degradation of this compound include various hydrolyzed and dechlorinated metabolites .

Comparison with Similar Compounds

Structural and Functional Analogues

Metolachlor mercapturate belongs to the mercapturate class, which includes metabolites of other herbicides such as atrazine mercapturate (AM) and acetochlor mercapturate (ACE) . These compounds share a common metabolic pathway involving glutathione S-transferase (GST)-mediated conjugation but differ in parent herbicide structures and environmental behaviors.

Table 1: Key Comparison of Mercapturates
Compound Parent Herbicide Detection Methods Detection Frequency (Urine/Environmental Samples) Environmental Persistence Key Studies/Applications
This compound Metolachlor HPLC-MS/MS, ELISA Sporadic (e.g., 2/52 wastewater samples ) Moderate Biomarker for occupational exposure
Atrazine mercapturate (AM) Atrazine HPLC-MS/MS, Immunoassay Higher in exposed populations (e.g., 44% in subcohort ) High Environmental impact studies, enzyme inhibition research
Acetochlor mercapturate (ACE) Acetochlor HPLC-MS/MS Detected in children’s urine High Biomarker for acetochlor exposure

Analytical Method Performance

  • This compound: Immunoassays (e.g., ELISA) exhibit an upward bias compared to HPLC-MS/MS. For example, immunoassay GM estimates for this compound ranged from 0.24–0.45 µg/L, whereas HPLC-MS/MS reported 0.12–0.16 µg/L .
  • Atrazine mercapturate: Similar methodological discrepancies exist, with immunoassays overestimating concentrations (0.16–0.98 µg/L vs. 0.0015–0.0039 µg/L via HPLC-MS/MS) .
  • Acetochlor mercapturate: Limited data available, but HPLC-MS/MS remains the gold standard due to specificity .

Environmental and Human Exposure

  • This compound : Detected at low frequencies in wastewater (2/52 samples) and farm family urine, suggesting intermittent exposure .
  • Atrazine mercapturate : More prevalent in agricultural regions (e.g., 31% detection in prenatal cohorts ), linked to atrazine’s widespread use and persistence.
  • Acetochlor mercapturate: Found in 44% of children’s urine samples in Eastern North Carolina, indicating significant environmental penetration .

Pharmacokinetics and Health Implications

  • This compound: Limited pharmacokinetic data; however, its detection in urine correlates with metolachlor application rates .
  • Atrazine mercapturate : Well-studied for endocrine-disrupting effects and association with adverse birth outcomes .

Biological Activity

Metolachlor mercapturate, a metabolite of the herbicide metolachlor, has garnered attention due to its biological activity and implications for human health and environmental safety. This article explores its biological activity, including metabolic pathways, toxicological effects, and degradation performance, supported by data tables and case studies.

Overview of this compound

Metolachlor is an acetanilide herbicide widely used in agriculture to control annual grasses and broadleaf weeds. Upon exposure, metolachlor is metabolized primarily into this compound through conjugation with glutathione, facilitating its excretion in urine. This mercapturic acid derivative serves as a significant biomarker for exposure assessment in agricultural workers .

Metabolic Pathways

The metabolism of metolachlor involves several key steps:

  • Absorption : Metolachlor exhibits high oral absorption rates (≥85%) in animal studies, with significant distribution to well-perfused organs .
  • Conjugation : The primary metabolic pathway includes oxidative reactions followed by glutathione conjugation, leading to the formation of this compound .
  • Excretion : The compound is predominantly excreted in urine and feces, with urinary metabolites providing insight into exposure levels in humans .

Toxicological Effects

Research has indicated various toxicological effects associated with this compound and its parent compound:

  • Endocrine Disruption : Studies have shown that exposure to mixtures of atrazine and metolachlor can induce testicular toxicity in male rats, characterized by reduced sperm motility and increased oxidative stress markers .
  • Organ Toxicity : Animal studies have reported cardiovascular, renal, and hepatic impairments following exposure to atrazine-metolachlor combinations, indicating potential risks associated with these herbicides .

Table 1: Summary of Toxicological Findings

Study ReferenceOrgan/System AffectedObserved Effects
ReproductiveReduced sperm motility; oxidative stress
CardiovascularIncreased cholesterol levels; renal impairment
HepaticElevated liver enzymes; bilirubin levels

Environmental Degradation

The degradation of metolachlor in soil and water is primarily facilitated by microbial activity. Research indicates that specific microbial strains can significantly enhance the degradation rate of metolachlor:

  • Microbial Strain MET-F-1 : This strain has been shown to accelerate the degradation of metolachlor when combined with organic amendments like wheat bran. In field trials, the half-life (DT50) of metolachlor was reduced from 14.7 days to as low as 3.9 days when using this strain alongside wheat bran .

Table 2: Degradation Performance of Metolachlor

Treatment TypeInitial Concentration (mg/kg)DT50 (days)Degradation Rate (%) on Day 7
Control (SM)3.00 ± 0.217.150.7
Wheat Bran (SMB)3.14 ± 0.1114.736.8
Wheat Bran + MET-F-1 (SMBF)4.99 ± 0.123.988.3

Case Studies

Several case studies have explored the biological activity of this compound in various contexts:

  • Human Biomonitoring : A study assessing urinary metabolites among agricultural workers found that over half had detectable levels of this compound, highlighting its relevance as a biomarker for exposure .
  • Animal Studies : Research involving rats demonstrated that chronic exposure to atrazine-metolachlor mixtures resulted in significant reproductive toxicity and alterations in metabolic profiles, necessitating further investigation into long-term health effects .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying metolachlor mercapturate in biological and environmental samples?

  • Methodological Answer : Gas chromatography-tandem mass spectrometry (GC-MS/MS) and enzyme-linked immunosorbent assay (ELISA) are widely used. For example, Striley et al. (1999) developed an ELISA for detecting this compound (MM) in human urine with high specificity . GC-MS/MS offers lower detection limits (e.g., 0.2–0.5 ng/L for pesticide residues in aquatic systems) and is ideal for complex matrices like soil and earthworm samples . Sample preparation often involves solid-phase extraction (SPE) to isolate metabolites from interfering compounds.

Q. How is this compound used as a biomarker for human exposure to metolachlor?

  • Methodological Answer : this compound is the primary urinary metabolite of metolachlor, reflecting recent exposure. Studies like NHANES 2001–2002 measured geometric mean concentrations (4.7 µg/L in farmers post-application) using creatinine correction to account for urine dilution . Immunoassays and LC-MS are employed to distinguish MM from environmental degradates, which are not exposure markers .

Q. What are the key metabolic pathways of metolachlor leading to mercapturate formation?

  • Methodological Answer : Metolachlor undergoes glutathione conjugation in phase II metabolism, producing mercapturate via the mercapturic acid pathway. Animal studies show rapid absorption and excretion, with mercapturates as predominant metabolites. A secondary pathway generates reactive intermediates like 2-methyl-6-ethylaniline, which may contribute to toxicity .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound detection across studies (e.g., NHANES vs. occupational exposure data)?

  • Methodological Answer : Contradictions arise from variability in detection limits, sampling timing, and population-specific factors (e.g., agricultural vs. general populations). For instance, NHANES reported non-detectable MM in most individuals, while applicators showed 60% detection . Standardizing protocols (e.g., creatinine correction, SPE cleanup) and using interlaboratory validation can improve comparability .

Q. What experimental designs are optimal for studying the environmental persistence and ecotoxicity of this compound?

  • Methodological Answer : Controlled mesocosm studies combined with high-resolution mass spectrometry (HRMS) can track MM degradation products in soil-water systems. For example, Tessier and Marshall (1998) used immunoassays to monitor alachlor in water, a method adaptable to MM . Longitudinal field studies should account for variables like organic carbon content, which correlates with sediment-bound MM .

Q. How do regional agricultural practices influence this compound concentrations in aquatic ecosystems?

  • Methodological Answer : Meta-analyses of pesticide trends (e.g., in Indiana streams) show MM correlates with atrazine and organic carbon, peaking in spring . Spatial modeling should integrate land-use data, application rates, and hydrologic factors. For instance, California’s high MM levels reflect intensive herbicide use, unlike the Midwest’s atrazine dominance .

Q. What are the limitations of current in vitro models for assessing this compound toxicity?

  • Methodological Answer : In vitro systems often fail to replicate in vivo metabolic activation. For example, reactive metabolites like 2-methyl-6-ethylaniline require cytochrome P450 enzymes absent in cell lines. Co-culture models with hepatocytes and renal cells may better simulate detoxification pathways observed in rats .

Q. How can advanced HRMS techniques improve the identification of novel mercapturate conjugates?

  • Methodological Answer : Untargeted HRMS with MSE data acquisition (e.g., Synapt G2-Si) detects all ions with characteristic mercapturate losses (e.g., 129 Da neutral loss). This approach identified dozens of conjugates in rat studies, including unexpected aldehydes, enabling toxicological prioritization .

Key Challenges and Future Directions

  • Standardization : Lack of harmonized protocols for MM quantification hinders cross-study comparisons .
  • Toxicological Gaps : Long-term effects of low-dose MM exposure and its reactive metabolites remain unclear .
  • Analytical Innovation : Development of multi-residue HRMS workflows and bioremediation strategies for MM degradation .

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